molecular formula C12H16F3N3O B4064522 2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol

2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol

Cat. No. B4064522
M. Wt: 275.27 g/mol
InChI Key: RJISTTKVAXCGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazoline family, which is known for its diverse pharmacological activities.

Scientific Research Applications

Synthesis Techniques

  • Regio- and Chemoselective Multicomponent Protocols : Studies have demonstrated methods for synthesizing quinazolinone derivatives through regio- and chemoselective multicomponent reactions. For example, Chebanov et al. (2008) described protocols for the synthesis of pyrazoloquinolinones and pyrazoloquinazolinones, highlighting the influence of reaction conditions on product selectivity Chebanov et al., 2008.

  • One-Step Synthesis from 2-Aminobenzamides : Gavin et al. (2018) reported a one-step synthesis method for quinazolin-4(3H)-ones from simple 2-aminobenzamides, showcasing the versatility of these reactions in producing a range of quinazoline derivatives under varied conditions Gavin et al., 2018.

  • Catalyst-Free Synthesis Approaches : Kamal et al. (2015) developed a simple, efficient, and green methodology for synthesizing spiro[indoline-3,2′-quinazolin]-2-ones and dihydroquinazolines under catalyst-free conditions, highlighting the eco-friendly aspect of such syntheses Kamal et al., 2015.

Potential Applications

  • Development of Heterocyclic Compounds : The synthesis of quinazoline derivatives is crucial for the development of new heterocyclic compounds with potential pharmacological values. Insuasty et al. (2004) reported the preparation of new tetracyclic benzimidazoquinazolines, illustrating the broad applicability of these compounds in medicinal chemistry Insuasty et al., 2004.

  • Antimicrobial Activity : The antimicrobial activity of certain quinazoline derivatives has been explored, with some compounds showing promising results against bacterial and fungal strains. This indicates the potential of quinazoline derivatives in developing new antimicrobial agents Kamal et al., 2015.

properties

IUPAC Name

2-[[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-7-2-3-9-8(6-7)10(12(13,14)15)18-11(17-9)16-4-5-19/h7,19H,2-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJISTTKVAXCGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NC(=N2)NCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol
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2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol
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2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol
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2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol
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2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol
Reactant of Route 6
2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol

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